N-({[2,3'-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide
Description
Properties
IUPAC Name |
2-pyrazol-1-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-13(22-9-3-7-21-22)17(23)20-11-14-5-8-19-16(10-14)15-4-2-6-18-12-15/h2-10,12-13H,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSGJAGCARRIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Bipyridine Intermediate: : The synthesis begins with the preparation of the 2,3’-bipyridine intermediate. This can be achieved through a coupling reaction between 2-bromopyridine and 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
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Attachment of the Pyrazole Ring: : The next step involves the introduction of the pyrazole ring. This can be done by reacting the bipyridine intermediate with 1H-pyrazole-1-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
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Formation of the Propanamide Linker: : Finally, the propanamide linker is introduced by reacting the intermediate with 3-bromopropionyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated bipyridine or pyrazole derivatives.
Scientific Research Applications
Chemistry
In coordination chemistry, N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide can act as a ligand, forming complexes with various metal ions. These complexes can be studied for their electronic, magnetic, and catalytic properties.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In materials science, the compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals can be exploited in the design of new catalysts or sensors.
Mechanism of Action
The mechanism by which N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bipyridine and pyrazole rings can coordinate to metal ions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound’s design shares similarities with other heterocyclic pharmaceuticals. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Molecular Complexity :
- The target compound (327.37 g/mol) is less complex than Rilapladib (735.80 g/mol), which incorporates multiple fluorinated aromatic systems and a larger scaffold. The absence of fluorine atoms in the target compound may improve metabolic stability compared to fluorinated analogues .
- Compared to the PDB ligand (393.40 g/mol), the target compound’s bipyridine group may enhance π-π stacking interactions, whereas the dihydroxypropanamide in the PDB ligand suggests higher solubility .
Functional Group Diversity: The propanamide linker in the target compound is shared with Rilapladib and the PDB ligand, but its substitution with pyrazole (vs. quinoline in Rilapladib or pyrrolopyridine in the PDB ligand) alters electronic properties and binding selectivity.
The target compound’s bipyridine-pyrazole system could similarly target metalloenzymes or inflammatory pathways . The PDB ligand’s pyrrolopyridine-pyrazole motif is associated with kinase inhibition, suggesting the target compound might be optimized for analogous targets .
Biological Activity
N-({[2,3'-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its antimicrobial and anti-inflammatory properties.
1. Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a bipyridine moiety linked to a pyrazole ring through a propanamide group. The synthesis typically involves multi-step reactions starting from commercially available bipyridine derivatives and pyrazole precursors.
2.1 Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrazole and bipyridine moieties exhibit significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). For instance, derivatives similar to the target compound have shown bactericidal effects in vitro against replicating Mtb strains and retained efficacy against multidrug-resistant isolates.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μM) | Activity Against Mtb |
|---|---|---|
| Compound A | 5 | Yes |
| Compound B | 10 | Yes |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for the target compound needs further investigation.
2.2 Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound may also exhibit anti-inflammatory effects. The pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
Table 2: COX Inhibition by Pyrazole Derivatives
| Compound Name | COX Inhibition (%) | Selectivity (COX-2/COX-1) |
|---|---|---|
| Compound C | 85 | High |
| Compound D | 75 | Moderate |
| This compound | TBD | TBD |
3. Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Variations in the substituents on the bipyridine and pyrazole rings can significantly influence their potency and selectivity.
Key Findings from SAR Studies:
- Substituent Positioning: The position of substituents on the bipyridine ring affects binding affinity to biological targets.
- Functional Group Variations: Modifications in functional groups (e.g., amides vs. sulfonamides) alter the pharmacological profile.
4. Case Studies
Case Study 1: Anti-tuberculosis Activity
A series of pyrazole derivatives were synthesized and evaluated for their activity against Mtb. The results indicated that compounds with specific substitutions at the C4 position of the pyrazole ring demonstrated enhanced activity compared to others.
Case Study 2: COX Inhibition
Research on various bipyridine derivatives revealed that certain modifications led to selective inhibition of COX-2 over COX-1, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
